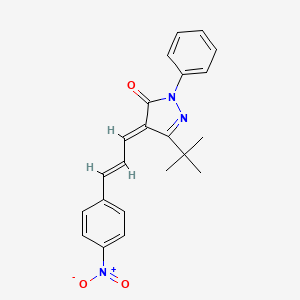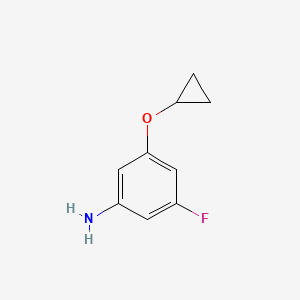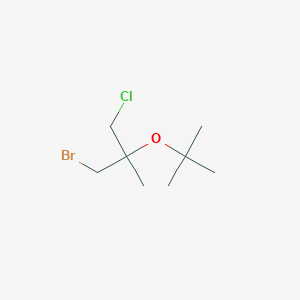
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is an organic compound with the molecular formula C8H16BrClO. It is a halogenated alkane featuring a bromine, chlorine, and tert-butoxy group attached to a propane backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane can be synthesized through a multi-step process involving the following key steps:
Formation of tert-butyl alcohol: This can be achieved by reacting isobutylene with water in the presence of an acid catalyst.
Alkylation: The tert-butyl alcohol is then reacted with 2-chloro-2-methylpropane to form 2-(tert-butoxy)-2-methylpropane.
Bromination: The final step involves the bromination of 2-(tert-butoxy)-2-methylpropane using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in the presence of heat.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop pharmaceuticals and study their biological activity.
Material Science: It is used in the preparation of polymers and other advanced materials.
Chemical Biology: The compound can be used to study biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane involves its reactivity with various nucleophiles and bases. The bromine and chlorine atoms are electrophilic centers that can be attacked by nucleophiles, leading to substitution or elimination reactions. The tert-butoxy group can stabilize carbocation intermediates, facilitating certain reactions.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(tert-butoxy)benzene: Similar in structure but with a benzene ring instead of a propane backbone.
2-Bromo-2-methylpropane: Lacks the tert-butoxy and chlorine groups, making it less reactive in certain contexts.
1-Bromo-3-chloropropane: Lacks the tert-butoxy and methyl groups, leading to different reactivity.
Uniqueness
1-Bromo-2-(tert-butoxy)-3-chloro-2-methylpropane is unique due to the presence of both bromine and chlorine atoms along with a tert-butoxy group. This combination of functional groups provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry.
Propiedades
Fórmula molecular |
C8H16BrClO |
|---|---|
Peso molecular |
243.57 g/mol |
Nombre IUPAC |
1-bromo-3-chloro-2-methyl-2-[(2-methylpropan-2-yl)oxy]propane |
InChI |
InChI=1S/C8H16BrClO/c1-7(2,3)11-8(4,5-9)6-10/h5-6H2,1-4H3 |
Clave InChI |
ZJEQJGIHFJMFBW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(C)(CCl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


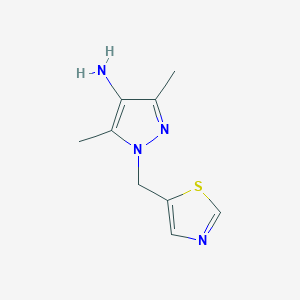
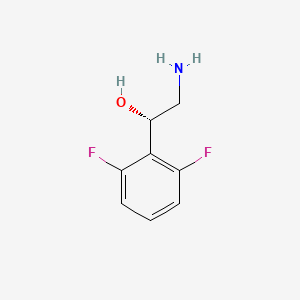
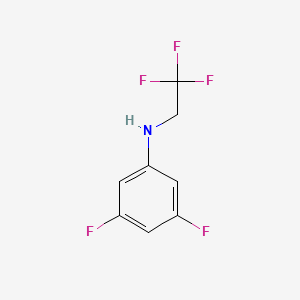
![2-{2-Aminobicyclo[4.1.0]heptan-2-yl}acetic acid](/img/structure/B13067479.png)
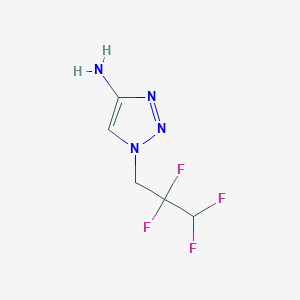
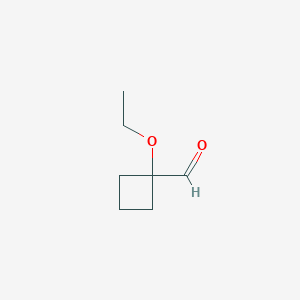

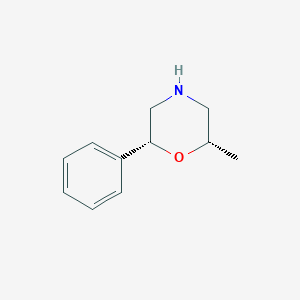
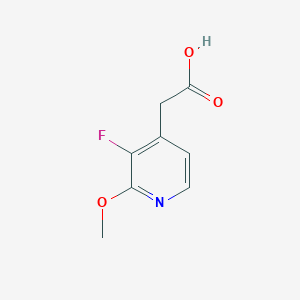
![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)

![4-ethyl-4-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13067548.png)
